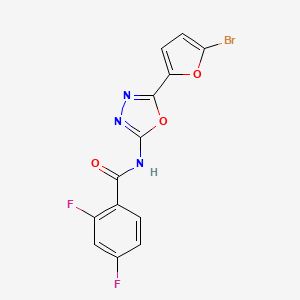

N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2,4-difluorobenzamide

Description

N-(5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2,4-difluorobenzamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 5-bromofuran moiety at the 5-position and a 2,4-difluorobenzamide group at the 2-position. This structure combines the electron-withdrawing effects of fluorine and bromine, which may enhance stability, bioavailability, and target-binding affinity.

Properties

IUPAC Name |

N-[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,4-difluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6BrF2N3O3/c14-10-4-3-9(21-10)12-18-19-13(22-12)17-11(20)7-2-1-6(15)5-8(7)16/h1-5H,(H,17,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORSMQSMUAARWCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C(=O)NC2=NN=C(O2)C3=CC=C(O3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6BrF2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2,4-difluorobenzamide typically involves multiple steps, starting with the preparation of the bromofuran and oxadiazole intermediates. One efficient procedure for preparing 2-bromo-5-ethylfuran involves the bromination of furan derivatives . The oxadiazole ring can be synthesized through cyclization reactions involving hydrazides and carboxylic acids or their derivatives . Industrial production methods may involve optimizing these synthetic routes to improve yield and reduce costs.

Chemical Reactions Analysis

N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2,4-difluorobenzamide undergoes various chemical reactions, including:

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2,4-difluorobenzamide exhibit significant antimicrobial properties. For instance, studies on derivatives of 5-bromofuran and oxadiazole rings have shown effectiveness against a range of bacterial strains, including multi-resistant pathogens. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways, making these compounds promising candidates for new antibiotics .

Anticancer Properties

The oxadiazole moiety is recognized for its anticancer potential. Compounds containing this functional group have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth. N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2,4-difluorobenzamide may similarly interact with cellular pathways involved in cancer progression .

Development of Functional Materials

The unique chemical structure of N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2,4-difluorobenzamide allows it to be explored as a building block in the synthesis of novel materials. Its incorporation into polymers or composites can enhance thermal stability and chemical resistance. Research into its use in creating advanced coatings and electronic materials is ongoing.

Mechanistic Studies

The compound's interactions at the molecular level provide insights into its biological mechanisms. Studies have shown that it can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. This aspect is crucial for understanding how such compounds can be optimized for therapeutic use.

Synthetic Pathways

The synthesis of N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2,4-difluorobenzamide typically involves the cyclization of appropriate precursors under controlled conditions. The reaction parameters significantly influence the yield and purity of the final product. Advanced synthetic techniques such as microwave-assisted synthesis and continuous flow reactors are being employed to improve efficiency.

Characterization Techniques

Characterization of synthesized compounds is essential for confirming their structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are commonly used to analyze the molecular structure and functional groups present in the compound .

Case Studies

Mechanism of Action

The mechanism of action of N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2,4-difluorobenzamide involves its interaction with specific molecular targets. For instance, it may act as an antagonist to the aryl hydrocarbon receptor (AHR), inhibiting its activation and subsequent nuclear translocation . This interaction can modulate various physiological processes, including immune responses and cancer cell migration .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Modifications

(i) Oxadiazole vs. Thiazole/Thiadiazole Derivatives

- N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide (): Replaces the oxadiazole core with a thiazole ring. The chlorine atom and fluorine substituents contribute to similar electronic effects, but the thiazole’s sulfur atom alters molecular polarity and hydrogen-bonding capacity. This compound forms centrosymmetric dimers via N–H···N hydrogen bonds, enhancing crystal packing stability .

- N-{N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}-2,6-difluorobenzamide (): Features a thiadiazole ring instead of oxadiazole. The additional nitrogen and sulfur atoms increase metabolic resistance but reduce solubility compared to oxadiazole derivatives .

(ii) Substituent Variations on Oxadiazole

- 4-[Butyl(ethyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (): Incorporates a sulfamoyl group and methoxy substituents.

- N-(6-(5-Mercapto-1,3,4-oxadiazol-2-yl)benzo[d]thiazol-2-yl)acetamide (): Includes a mercapto (-SH) group on oxadiazole, which enhances metal-binding capacity but increases susceptibility to oxidation .

Benzamide Substituent Modifications

(i) Fluorine vs. Chlorine/Methoxy Groups

- 4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]-benzamide (): Substitutes fluorine with chlorine and adds a thioxo group. Chlorine’s larger atomic radius may improve hydrophobic interactions, while the thioxo group introduces conformational rigidity .

- 2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (): Replaces difluorobenzamide with a chlorophenylacetamide group.

Physicochemical Data

Biological Activity

N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2,4-difluorobenzamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the compound's biological activity, focusing on its antimicrobial, antifungal, and anticancer properties, along with relevant research findings and case studies.

Chemical Structure and Properties

The compound features several significant structural components:

- Bromofuran moiety : Known for its bioactive properties.

- Oxadiazole ring : Associated with various pharmacological effects.

- Difluorobenzamide group : Enhances lipophilicity and bioavailability.

The molecular formula of N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2,4-difluorobenzamide is with a molecular weight of 378.13 g/mol .

Antimicrobial Activity

Research has indicated that compounds containing the bromofuran and oxadiazole moieties exhibit notable antimicrobial properties. A study assessed the antibacterial activity of related bromofuran derivatives against various bacterial strains, including Enterococcus faecalis, Staphylococcus aureus, and Salmonella typhimurium. The results demonstrated significant inhibition zones, suggesting strong antibacterial effects .

Table 1: Antibacterial Activity of Bromofuran Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Compound A | E. faecalis | 18 |

| Compound B | S. aureus | 20 |

| Compound C | S. typhimurium | 15 |

Antifungal Activity

In vitro studies have shown that N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2,4-difluorobenzamide exhibits antifungal activity against pathogens such as Candida albicans. The compound's mechanism appears to involve disruption of fungal cell membranes .

Case Study: Antifungal Efficacy

A series of experiments were conducted where the compound was tested against Candida albicans. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL. This efficacy highlights the potential for developing antifungal agents based on this compound .

Anticancer Activity

The anticancer potential of N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2,4-difluorobenzamide has been explored in several studies. Preliminary results indicate that it may induce apoptosis in cancer cells via modulation of signaling pathways related to cell growth and survival.

Table 2: Anticancer Activity Summary

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction via caspase activation |

| HeLa (Cervical Cancer) | 12 | Cell cycle arrest at G0/G1 phase |

The precise mechanism through which N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2,4-difluorobenzamide exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets such as enzymes and receptors involved in critical cellular processes like apoptosis and metabolism .

Q & A

Q. What are the standard synthetic routes for N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2,4-difluorobenzamide?

The synthesis typically involves:

- Cyclization : Formation of the 1,3,4-oxadiazole ring via hydrazide intermediates. For example, bromofuran-2-carboxylic acid derivatives can be esterified, hydrazinated, and cyclized with cyanogen bromide or oxalic anhydride to yield 5-substituted oxadiazol-2-amine intermediates .

- Coupling : The oxadiazole amine is coupled with 2,4-difluorobenzoyl chloride using bases like NaH or pyridine in dry THF or DMF. Yields vary (24–60%) depending on solvent and stoichiometry .

Q. Which spectroscopic techniques are essential for structural confirmation?

Key methods include:

- NMR : and NMR to confirm substituent integration (e.g., aromatic protons at δ 7.4–8.0 ppm for benzamide, furan protons at δ 6.5–7.2 ppm) .

- ESI-MS : To verify molecular ion peaks (e.g., [M+H] or [M]) .

- HPLC : To assess purity (>95%) using reverse-phase columns .

Q. How is the compound’s stability ensured during storage?

Store as a solid at -20°C under inert atmosphere (argon/nitrogen). Similar oxadiazole derivatives show degradation under prolonged light exposure or humidity .

Advanced Research Questions

Q. How can coupling reaction yields be optimized for this compound?

Factors influencing yield:

- Solvent : Dry THF or DMF minimizes side reactions .

- Base : Pyridine enhances acylation efficiency compared to NaH .

- Stoichiometry : A 1.2:1 molar ratio of acyl chloride to oxadiazole amine improves conversion .

- Catalyst : Use of 4Å molecular sieves or DMAP can accelerate reactions .

Q. What strategies resolve contradictions in biological activity data?

Contradictions may arise from:

- Purity : Validate via HPLC (e.g., >98% purity reduces false negatives) .

- Assay conditions : Standardize cell lines (e.g., H37Rv for antitubercular studies) and controls .

- Structural analogs : Compare with compounds like N-(5-(4-bromophenyl)-oxadiazol-2-yl)benzamide, where substituent positioning affects activity .

Q. How does computational docking predict the compound’s mechanism of action?

- Target selection : Dock against enzymes like Mycobacterium tuberculosis Enoyl-ACP reductase (PDB: 4TZK) .

- Software : Use AutoDock Vina with AMBER force fields to calculate binding energies. Key interactions (e.g., hydrogen bonds with NAD or Tyr158) validate inhibitory potential .

- Lipinski’s Rule : Evaluate logP (<5), molecular weight (<500 Da), and hydrogen bond donors/acceptors. Similar oxadiazoles comply with these criteria .

Q. How do electronic effects of the bromofuran moiety influence reactivity?

- Electron-withdrawing effects : The bromine atom increases electrophilicity of the oxadiazole ring, enhancing interactions with nucleophilic residues in enzymes .

- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict charge distribution and reactivity .

Q. How is conformational stability validated across solid-state and solution phases?

- X-ray crystallography : Resolve single-crystal structures to confirm planarity of the oxadiazole-benzamide linkage (e.g., dihedral angles <10°) .

- Solution NMR : Compare NOESY/ROESY data with solid-state conformations to assess flexibility .

Methodological Considerations

- Synthetic Reproducibility : Document reaction parameters (e.g., inert atmosphere, stirring rate) to ensure consistency .

- Bioassay Validation : Use triplicate experiments with positive controls (e.g., isoniazid for antitubercular assays) .

- Data Interpretation : Cross-reference spectral data with databases (e.g., PubChem, SciFinder) to rule out impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.